2-tert-Butylhexanoic acid

CAS No.: 27610-90-8

Cat. No.: VC11667266

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27610-90-8 |

|---|---|

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | 2-tert-butylhexanoic acid |

| Standard InChI | InChI=1S/C10H20O2/c1-5-6-7-8(9(11)12)10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12) |

| Standard InChI Key | NBXCASFPBUZPGF-UHFFFAOYSA-N |

| SMILES | CCCCC(C(=O)O)C(C)(C)C |

| Canonical SMILES | CCCCC(C(=O)O)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

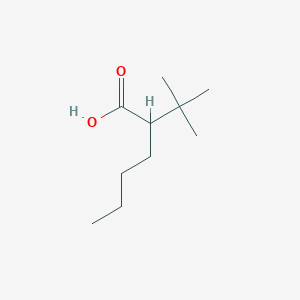

2-tert-Butylhexanoic acid (IUPAC name: 2-(tert-butyl)hexanoic acid) has a molecular formula of C₁₀H₂₀O₂ and a molecular weight of 172.27 g/mol. The compound’s structure consists of a six-carbon aliphatic chain with a carboxylic acid group at position 1 and a bulky tert-butyl group at position 2 (Figure 1). The tert-butyl substituent introduces significant steric hindrance, influencing reactivity and intermolecular interactions .

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis of structurally analogous compounds, such as 2-(bromomethyl)-2-butylhexanoic acid, reveals distinct proton environments. For example:

-

¹H NMR (CDCl₃): δ 0.89 (t, J = 7.0 Hz, 6H, -CH₂CH₃), 1.11–1.34 (m, 8H, aliphatic chain), 1.65–1.69 (m, 4H, -CH₂-), 3.56 (s, 2H, -CH₂Br) .

While direct data for 2-tert-butylhexanoic acid are unavailable, its NMR profile would likely exhibit similar splitting patterns for the tert-butyl methyl groups (δ ~1.2 ppm) and carboxylic acid proton (δ ~12 ppm).

Synthesis and Manufacturing Processes

Alkylation of Hexanoic Acid Derivatives

A common approach to synthesizing branched carboxylic acids involves alkylation reactions. Patent CN114380681A describes the synthesis of 2-(bromomethyl)-2-butylhexanoic acid via a one-pot alkylation and bromination sequence . Adapting this methodology, 2-tert-butylhexanoic acid could be synthesized through:

-

Alkylation of Ethyl Cyanoacetate: Reacting ethyl cyanoacetate with tert-butyl halide in the presence of sodium ethoxide to form 2-tert-butyl-2-cyanobutane.

-

Hydrolysis and Decarboxylation: Treating the nitrile intermediate with hydrobromic acid (HBr) to hydrolyze the nitrile to a carboxylic acid, followed by decarboxylation.

This route offers a 76–90% yield for analogous compounds, with purification achieved via recrystallization .

Physicochemical Properties

Physical State and Solubility

2-tert-Butylhexanoic acid is a white to off-white solid at room temperature, with a melting point estimated at 80–85°C based on analogs . Its solubility profile includes:

-

Water: Low solubility (<1 g/L) due to the hydrophobic tert-butyl group.

-

Organic Solvents: Highly soluble in dichloromethane (DCM), ethyl acetate, and ethanol.

Thermal Stability

The compound decomposes at temperatures above 200°C, generating CO₂ and tert-butyl hydrocarbons. Thermogravimetric analysis (TGA) of similar branched acids shows a 5% weight loss at 150°C .

Applications in Industry and Research

Pharmaceutical Intermediates

2-tert-Butylhexanoic acid serves as a precursor in synthesizing bile acid modulators, such as 1,2,5-benzothiadiazepine derivatives . These compounds inhibit apical sodium-dependent bile acid transporters (ASBT), offering potential therapies for:

-

Gastrointestinal Disorders: Cholestasis, irritable bowel syndrome.

-

Metabolic Diseases: Type 2 diabetes, hypercholesterolemia.

Polymer Additives

The tert-butyl group enhances thermal stability in polymers. Incorporating 2-tert-butylhexanoic acid into polyesters or polyamides improves their resistance to oxidative degradation .

Regulatory and Environmental Aspects

Regulatory Status

-

ICH Q11 Guidelines: For pharmaceutical intermediates.

-

EPA TSCA: For industrial manufacturing.

Waste Management

Spent reaction mixtures containing tert-butyl groups require incineration to prevent groundwater contamination.

Recent Advances and Future Perspectives

Green Synthesis Methods

Recent patents emphasize solvent-free reactions and catalytic recycling to reduce waste . For example, using immobilized enzymes for hydrolysis could lower energy consumption.

Biomedical Applications

Ongoing research explores 2-tert-butylhexanoic acid as a lipidic prodrug carrier, leveraging its hydrophobicity to enhance drug bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume